molecular formula C12H13ClN2 B1490180 4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole CAS No. 2091590-30-4

4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole

Cat. No. B1490180
CAS RN: 2091590-30-4
M. Wt: 220.7 g/mol
InChI Key: DJFRMDPTPDJCCY-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis information for “4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole” is not available, similar compounds such as chloromethyl-calix4arene have been synthesized using various techniques . For instance, the silylation of nanoclay was performed using a coupling agent, and the resulting organoclay was characterized by various techniques such as X-ray diffraction (XRD), infrared spectroscopy (IR), thermal gravimetric analysis (TGA), and solid-state NMR .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

A general method for synthesizing 4-(alkyl)pyrazoles, including derivatives like 4-(phenyl)pyrazole, has been developed. This process involves initial reactions between organyl diethylacetals and the Vilsmeier reagent, followed by direct reaction with hydrazine monohydrogen chloride. This methodology enables the production of (4-substituted)pyrazoles with potential applications in developing new compounds with varied structural features (Reger et al., 2003).

Crystallography and Molecular Structure Analysis

Research on the annular tautomerism of NH-pyrazoles, including structures that exhibit complex patterns of hydrogen bonding, reveals insights into molecular interactions and stability. These studies not only contribute to our understanding of pyrazole chemistry but also aid in designing compounds with specific properties (Cornago et al., 2009).

Antimicrobial and Antioxidant Activities

A novel series of pyrazole derivatives has been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, including 8-(5-aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters, demonstrate the potential for development into new antimicrobial and antioxidant agents, highlighting the versatility of pyrazole derivatives in therapeutic applications (Govindaraju et al., 2012).

Applications in Material Science

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been synthesized and characterized for their potential as nonlinear optical (NLO) materials. Their optical nonlinearity, studied using the open-aperture z-scan technique, indicates that certain compounds in this series are promising candidates for optical limiting applications, underscoring the utility of pyrazole derivatives in developing advanced materials (Chandrakantha et al., 2013).

Anticancer Research

Novel pyrazole derivatives have been synthesized and evaluated for their potential anticancer activity. These studies are crucial for identifying new therapeutic agents and understanding the molecular mechanisms underlying their efficacy against cancer cells. The research contributes to the broader field of medicinal chemistry and oncology, aiming to discover new treatments for various cancers (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

4-(chloromethyl)-1-ethyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFRMDPTPDJCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-ethyl-3-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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